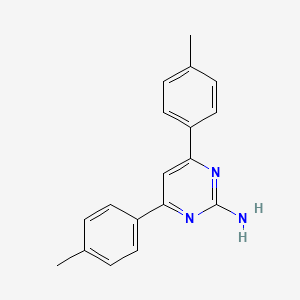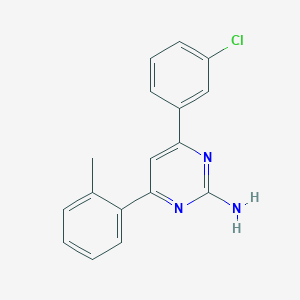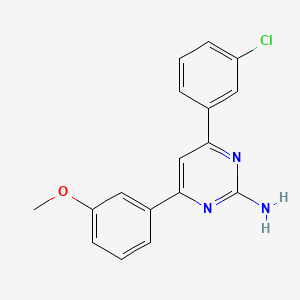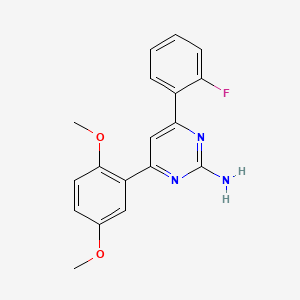
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4C6TMP, is a synthetic compound with a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of the effect of environmental pollutants on the physiology of aquatic organisms. It has also been used in studies of the effects of drugs on the central nervous system. Furthermore, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in studies of the effects of oxidative stress on cells.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as a modulator of cell signaling pathways, affecting the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. In laboratory studies, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to reduce inflammation and oxidative stress, as well as to protect cells from the damaging effects of free radicals. It has also been found to have anti-tumor effects, inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is low cost and has a high purity product. It is also non-toxic and has a high solubility in water, making it easy to use in experiments. However, there are a few limitations to its use. It has a low bioavailability and is not easily absorbed by cells, which can limit its effectiveness in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in scientific research. One possibility is to use it to study the effects of environmental pollutants on human health. Another potential use is to study the effects of drugs on the central nervous system. Additionally, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of oxidative stress on cells, as well as the effects of aging on cell function. Finally, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used in the development of new drugs to treat various diseases.
Synthesemethoden
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3,4,5-trimethoxybenzaldehyde in the presence of sodium hydroxide, resulting in the formation of a Schiff base. This Schiff base is then reduced with sodium borohydride to form 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This method is cost-effective and yields a high purity product.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMFYUXYUDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














